7,8-Dimethyl-2-oxo-2,3,4,5-tetrahydro-1H-pyrrolo(1,2-a)(1,3)diazepine-9-carbonitrile
Overview
Description
7,8-Dimethyl-2-oxo-2,3,4,5-tetrahydro-1H-pyrrolo(1,2-a)(1,3)diazepine-9-carbonitrile is a complex organic compound with a molecular formula of C11H13N3O and a molecular weight of 203.24 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dimethyl-2-oxo-2,3,4,5-tetrahydro-1H-pyrrolo(1,2-a)(1,3)diazepine-9-carbonitrile typically involves multi-step organic reactions starting from simpler precursors. One common approach is the cyclization of appropriately substituted pyrroles or pyrazines under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions. The specific type of reaction depends on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.
Addition: Electrophilic addition reactions may involve halogens or other electrophiles.
Major Products Formed: The major products formed from these reactions include various derivatives of the parent compound, which can be further modified for specific applications.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, 7,8-Dimethyl-2-oxo-2,3,4,5-tetrahydro-1H-pyrrolo(1,2-a)(1,3)diazepine-9-carbonitrile has shown potential as a bioactive molecule. It has been studied for its antibacterial properties, demonstrating effectiveness against both gram-positive and gram-negative microorganisms.
Medicine: The compound has been investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of bacterial infections and other diseases.
Industry: In the industrial sector, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it valuable in various manufacturing processes.
Mechanism of Action
The mechanism by which 7,8-Dimethyl-2-oxo-2,3,4,5-tetrahydro-1H-pyrrolo(1,2-a)(1,3)diazepine-9-carbonitrile exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Pyrrolopyrazine derivatives: These compounds share a similar core structure and exhibit similar biological activities.
Other pyrrole and pyrazine derivatives: These compounds have variations in their substituents and functional groups, leading to different chemical and biological properties.
Uniqueness: 7,8-Dimethyl-2-oxo-2,3,4,5-tetrahydro-1H-pyrrolo(1,2-a)(1,3)diazepine-9-carbonitrile stands out due to its specific substitution pattern and the presence of the cyano group at the 9-position
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Properties
IUPAC Name |
7,8-dimethyl-2-oxo-1,3,4,5-tetrahydropyrrolo[1,2-a][1,3]diazepine-9-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-7-8(2)14-5-3-4-10(15)13-11(14)9(7)6-12/h3-5H2,1-2H3,(H,13,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVYJBOTZGYCPKO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2CCCC(=O)NC2=C1C#N)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10208878 | |
Record name | 7,8-Dimethyl-2-oxo-2,3,4,5-tetrahydro-1H-pyrrolo(1,2-a)(1,3)diazepine-9-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10208878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60138-29-6 | |
Record name | 7,8-Dimethyl-2-oxo-2,3,4,5-tetrahydro-1H-pyrrolo(1,2-a)(1,3)diazepine-9-carbonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060138296 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MLS002920784 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164678 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 7,8-Dimethyl-2-oxo-2,3,4,5-tetrahydro-1H-pyrrolo(1,2-a)(1,3)diazepine-9-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10208878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7,8-DIMETHYL-2-OXO-2,3,4,5-TETRAHYDRO-1H-PYRROLO(1,2-A)(1,3)DIAZEPINE-9-CARBONITRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24XM7A68TD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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